13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione
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Overview
Description
13-chloro-11,17-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the chlorine atom and other functional groups. Common reagents used in these reactions include chlorinating agents, aromatic compounds, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 13-chloro-7-nitro-11,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3(8),4,6,12,14,16-heptaene-2,9-dione
- 4-chloro-8,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11,16,12,14-heptaen-9-one
Uniqueness
13-chloro-11,17-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione is unique due to its specific tetracyclic structure and the presence of a chlorine atom
Properties
CAS No. |
110178-30-8 |
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Molecular Formula |
C15H7ClN2O2 |
Molecular Weight |
282.68 g/mol |
IUPAC Name |
13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione |
InChI |
InChI=1S/C15H7ClN2O2/c16-8-5-6-11-17-12-9-3-1-2-4-10(9)14(19)15(20)13(12)18(11)7-8/h1-7H |
InChI Key |
VZYGUWNBWRRBMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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